molecular formula C25H27N3O5 B2649868 N1-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-N2-(4-ethoxyphenyl)oxalamide CAS No. 1235391-78-2

N1-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-N2-(4-ethoxyphenyl)oxalamide

Cat. No.: B2649868
CAS No.: 1235391-78-2
M. Wt: 449.507
InChI Key: SJNBCFLZTGMQSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-N2-(4-ethoxyphenyl)oxalamide is a useful research compound. Its molecular formula is C25H27N3O5 and its molecular weight is 449.507. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Orexin Receptor Antagonism and Eating Disorders

One study investigated the role of orexin-1 receptor mechanisms in compulsive food consumption, suggesting that selective antagonism at OX1R could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012). This research highlights the potential of benzofuran derivatives in modulating feeding behavior and stress.

Sigma Receptor Ligands

Another area of application is the development of novel spiropiperidines as highly potent and subtype-selective sigma-receptor ligands (Maier & Wünsch, 2002). These compounds, including benzofuran derivatives, have shown significant affinity for sigma receptors, which are implicated in several neurological and psychiatric disorders.

Metabolism and Disposition Studies

The metabolism and disposition of benzofuran derivatives have also been studied, providing insights into their pharmacokinetic profiles. For instance, research on SB-649868, a novel orexin 1 and 2 receptor antagonist, details its metabolism, identifying major circulating components and principal routes of metabolism (Renzulli et al., 2011). Such studies are crucial for drug development, ensuring efficacy and safety.

Synthesis and SAR of Piperazine Derivatives

The synthesis and structure-activity relationships (SAR) of benzofuran-containing piperazine derivatives as sigma-1 receptor ligands were explored, revealing key structural features for optimal receptor affinity and selectivity (Moussa et al., 2010). This research demonstrates the utility of benzofuran derivatives in designing selective ligands for neuroreceptors.

Anti-HIV Activity

Lastly, the development of oximino-piperidino-piperidine amides as orally bioavailable CCR5 receptor antagonists showcases another application of benzofuran and related compounds in combating HIV-1 infection. These compounds have exhibited potent anti-HIV activity, illustrating their potential in therapeutic applications (Palani et al., 2002).

Properties

IUPAC Name

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-N'-(4-ethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O5/c1-2-32-20-9-7-19(8-10-20)27-24(30)23(29)26-16-17-11-13-28(14-12-17)25(31)22-15-18-5-3-4-6-21(18)33-22/h3-10,15,17H,2,11-14,16H2,1H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNBCFLZTGMQSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.